

Activity Comparison of Firazorexton Stereoisomers: A Focus on (2S,3S)-Firazorexton

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Compound of Interest						
Compound Name:	Firazorexton hydrate					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of Firazorexton, a potent and selective orexin 2 receptor (OX2R) agonist. While the user's query specified an interest in the (2R,3R)-isomer of Firazorexton, a comprehensive search of scientific literature and patent databases has revealed that the pharmacologically active and clinically investigated stereoisomer is (2S,3S)-Firazorexton, also known as TAK-994.

Unfortunately, publicly available experimental data directly comparing the activity of the (2R,3R)-isomer to the (2S,3S)-isomer is not available at this time. Therefore, this guide will focus on the well-characterized activity of (2S,3S)-Firazorexton, presenting its known quantitative data, the experimental protocols used to generate this data, and visualizations of its mechanism of action.

Introduction to Firazorexton and Orexin 2 Receptor Agonism

Firazorexton is a novel, orally active and brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R).[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and other physiological functions. Deficiencies in the orexin system are the underlying cause of narcolepsy type 1. By selectively activating OX2R, Firazorexton was developed as a



potential therapeutic agent to promote wakefulness and alleviate the symptoms of narcolepsy. [1] However, its clinical development was discontinued due to observations of liver toxicity.[2]

Quantitative Activity of (2S,3S)-Firazorexton

The following tables summarize the in vitro and in vivo pharmacological data for (2S,3S)-Firazorexton (TAK-994).

Table 1: In Vitro Activity of (2S,3S)-Firazorexton at the

Orexin 2 Receptor

Assay Type	Cell Line	Parameter	Value	Reference
Calcium Mobilization	hOX2R/CHO-K1	EC50	19 nM	[1][3]
IP-One Accumulation	hOX2R/CHO-EA	EC50	16 nM	[3]
β-Arrestin Recruitment	hOX2R/CHO-EA	EC50	4.5 nM	[3]
ERK1/2 Phosphorylation	hOX2R/CHO-EA	EC50	19 nM	[3]
CREB Phosphorylation	hOX2R/CHO-EA	EC50	2.9 nM	[3]

Table 2: In Vivo Activity of (2S,3S)-Firazorexton

Animal Model	Administration Route	Dose	Effect	Reference
C57BL/6J Mice	Oral	30 mg/kg	Significantly increased total wakefulness time	[3]
Orexin/ataxin-3 Mice	Oral	Not specified	Ameliorated narcolepsy-like symptoms	[1]



Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of the findings.

In Vitro Assays

Calcium Mobilization Assay:

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R).
- Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 Following incubation, baseline fluorescence is measured. (2S,3S)-Firazorexton is then added at various concentrations, and the change in fluorescence intensity, indicative of intracellular calcium mobilization, is recorded using a fluorometric imaging plate reader. The EC50 value is calculated from the dose-response curve.

ERK1/2 Phosphorylation Assay:

- Cell Line: CHO-EA cells expressing hOX2R.
- Methodology: Cells are serum-starved and then stimulated with varying concentrations of (2S,3S)-Firazorexton for a specified time. Following stimulation, cells are lysed, and the protein concentration is determined. The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a sensitive detection method such as ELISA or Western blotting. The EC50 value is determined by plotting the ratio of phosphorylated ERK1/2 to total ERK1/2 against the agonist concentration.

In Vivo Studies

Wakefulness Assessment in Mice:

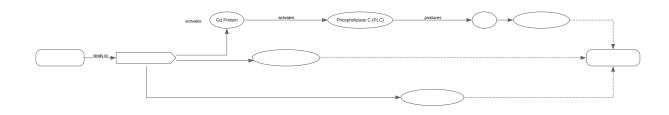
- Animal Model: C57BL/6J mice.
- Methodology: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Following a recovery period, mice are orally administered with either vehicle or (2S,3S)-Firazorexton.



EEG/EMG signals are continuously recorded, and the sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored. The total time spent in each state is calculated and compared between the treated and control groups.

Signaling Pathway and Experimental Workflow

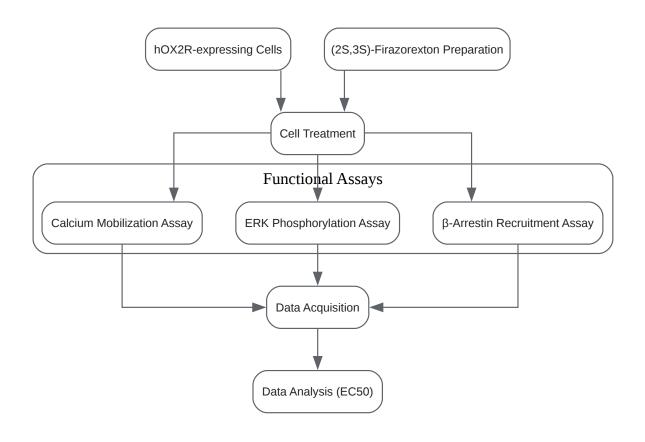
The following diagrams illustrate the signaling pathway of (2S,3S)-Firazorexton and a typical experimental workflow for its in vitro characterization.



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Caption: Signaling pathway of (2S,3S)-Firazorexton upon binding to the OX2R.





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Caption: Workflow for in vitro characterization of (2S,3S)-Firazorexton.

Conclusion

(2S,3S)-Firazorexton is a potent and selective OX2R agonist with well-documented in vitro and in vivo activity aimed at promoting wakefulness. The provided data and experimental protocols offer a solid foundation for understanding its pharmacological profile. While a direct comparison with its (2R,3R)-isomer is currently not possible due to the lack of public data, the pronounced activity of the (2S,3S) stereoisomer highlights the critical role of stereochemistry in the development of targeted therapeutics. Further research and disclosure of data on other stereoisomers would be invaluable for a complete understanding of the structure-activity relationship of the Firazorexton scaffold.



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